![molecular formula C15H13FN4S B5296646 3-[(2-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5296646.png)
3-[(2-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine
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Overview
Description
3-[(2-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine, also known as FBTA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields, including medicine and agriculture.
Mechanism of Action
The mechanism of action of 3-[(2-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. Specifically, 3-[(2-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine has been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
3-[(2-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine has been found to have a number of biochemical and physiological effects. In addition to its cytotoxic and herbicidal activity, 3-[(2-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine has been found to inhibit the growth of certain bacteria and fungi. It has also been found to have antioxidant activity, which may be beneficial for preventing oxidative damage in cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(2-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine in lab experiments is its potent cytotoxic activity, which makes it a useful tool for studying cancer cells. However, 3-[(2-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine is also highly toxic to normal cells, which can make it challenging to use in certain experiments. Additionally, the synthesis of 3-[(2-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine can be complex and time-consuming, which may limit its use in some labs.
Future Directions
There are several potential future directions for research on 3-[(2-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine. One area of interest is in developing more efficient synthesis methods for 3-[(2-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine, which could make it more accessible for use in lab experiments and potentially for commercial applications. Additionally, further research is needed to fully understand the mechanism of action of 3-[(2-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine and to identify potential targets for its use in cancer therapy. Finally, research on the herbicidal activity of 3-[(2-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine could lead to the development of more environmentally-friendly weed control methods.
Synthesis Methods
3-[(2-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine can be synthesized through a multi-step process, starting with the reaction of 2-fluorobenzyl chloride with thiourea to form 2-fluorobenzylthiourea. This intermediate is then reacted with phenylhydrazine to form 3-[(2-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine. The purity of the final product can be improved through recrystallization and chromatography techniques.
Scientific Research Applications
3-[(2-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine has been studied extensively for its potential applications in medicine, particularly in the treatment of cancer. Research has shown that 3-[(2-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine has potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. 3-[(2-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
In addition to its potential use in medicine, 3-[(2-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine has also been studied for its agricultural applications. Research has shown that 3-[(2-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine has herbicidal activity against various weeds, making it a potential alternative to traditional herbicides.
properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4S/c16-13-9-5-4-8-12(13)10-21-15-19-18-14(20(15)17)11-6-2-1-3-7-11/h1-9H,10,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJVGZGISMTTBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine |
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